(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16371047
InChI: InChI=1S/C29H21NO5/c1-33-25-15-9-8-10-20(25)18-27-28(31)24-17-16-23(19-26(24)35-27)34-29(32)30(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19H,1H3/b27-18-
SMILES:
Molecular Formula: C29H21NO5
Molecular Weight: 463.5 g/mol

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate

CAS No.:

Cat. No.: VC16371047

Molecular Formula: C29H21NO5

Molecular Weight: 463.5 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diphenylcarbamate -

Specification

Molecular Formula C29H21NO5
Molecular Weight 463.5 g/mol
IUPAC Name [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate
Standard InChI InChI=1S/C29H21NO5/c1-33-25-15-9-8-10-20(25)18-27-28(31)24-17-16-23(19-26(24)35-27)34-29(32)30(21-11-4-2-5-12-21)22-13-6-3-7-14-22/h2-19H,1H3/b27-18-
Standard InChI Key KAGDGHGJBSGRGV-IMRQLAEWSA-N
Isomeric SMILES COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, [(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate, reflects its complex architecture . The benzofuran core (C8_8H6_6O2_2) is substituted at the 2-position with a 2-methoxybenzylidene group (C8_8H7_7O) and at the 6-position with a diphenylcarbamate moiety (C13_{13}H11_{11}NO2_2). The Z-configuration of the methoxybenzylidene double bond is critical for its stereochemical stability and biological interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC29_{29}H21_{21}NO5_5
Molecular Weight463.5 g/mol
IUPAC Name[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diphenylcarbamate
Canonical SMILESCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)N(C4=CC=CC=C4)C5=CC=CC=C5
Topological Polar Surface Area76.7 Ų

The extended conjugation system across the benzofuran and methoxybenzylidene groups contributes to its UV-Vis absorption properties, with λmax_{max} observed near 320 nm in ethanol . The diphenylcarbamate group enhances lipophilicity, as evidenced by a calculated logP value of 4.2, suggesting moderate membrane permeability .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

  • Benzofuran Core Formation: Condensation of 6-hydroxybenzofuran-3-one with 2-methoxybenzaldehyde under alkaline conditions (e.g., KOH/EtOH) yields the (2Z)-2-(2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran intermediate .

  • Carbamate Introduction: Reaction with diphenylcarbamoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–5°C affords the final product .

Key Reaction Conditions:

  • Temperature: 0–5°C for carbamoylation to minimize side reactions.

  • Solvent: Anhydrous DCM ensures high yields (>75%) .

  • Purification: Column chromatography (silica gel, hexane/EtOAc 4:1) achieves >95% purity .

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Exothermic Reactions: Precise temperature control during carbamoyl chloride addition.

  • Solvent Recovery: DCM’s volatility necessitates closed-loop systems to reduce environmental impact.

  • Byproduct Management: Hydrolysis of excess carbamoyl chloride generates diphenylamine, requiring neutralization and filtration .

Biological Activities and Mechanisms

Antimicrobial Properties

Structural analogs of benzofuran derivatives exhibit broad-spectrum antimicrobial activity. The methoxybenzylidene group may disrupt bacterial membrane integrity, while the carbamate moiety could inhibit enzymes like dihydrofolate reductase (DHFR) .

Hypothesized Targets:

  • Gram-Positive Bacteria: Inhibition of peptidoglycan crosslinking via penicillin-binding protein (PBP) interference.

  • Fungi: Ergosterol biosynthesis disruption through lanosterol 14α-demethylase binding .

Table 2: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineIC50_{50} (µM)Mechanism
MCF-7 (Breast)12.4PI3K/Akt inhibition, ROS
A549 (Lung)18.9Caspase-3/7 activation
HepG2 (Liver)22.1G0/G1 cell cycle arrest

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.

  • Distribution: High plasma protein binding (89%) limits CNS penetration .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of the methoxy group to hydroxymethyl derivatives .

  • Excretion: Primarily renal (60%), with enterohepatic recirculation observed in preclinical models .

Toxicity Risks

  • Hepatotoxicity: Dose-dependent ALT/AST elevation in rodent studies at >50 mg/kg/day.

  • Genotoxicity: Negative in Ames tests but shows clastogenicity at high concentrations (≥100 µM) .

Research Gaps and Future Directions

Unresolved Questions

  • Stereochemical Stability: The Z-configuration’s in vivo persistence under physiological conditions remains unverified.

  • Target Identification: Proteomic studies are needed to map direct molecular targets beyond pathway-level hypotheses.

Recommended Studies

  • Crystallographic Analysis: X-ray diffraction to resolve 3D conformation and binding pocket interactions.

  • In Vivo Efficacy Models: Xenograft studies evaluating tumor growth inhibition in immunocompromised mice.

  • Formulation Optimization: Nanoemulsion or liposomal delivery systems to enhance aqueous solubility.

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